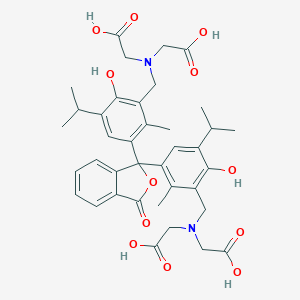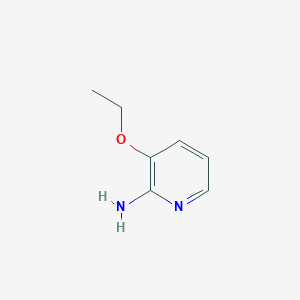
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
概要
説明
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a part of the 1,3,4-oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. The trifluoromethyl groups attached to this ring significantly influence its reactivity and stability .
Synthesis Analysis
The synthesis of derivatives of 1,3,4-oxadiazole, such as 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole, often involves the reaction of appropriate precursors under specific conditions. For instance, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines can yield 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles, showcasing the reactivity of the oxadiazole ring towards nucleophilic substitution . Another example is the optimized two-step synthesis of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, which demonstrates the versatility of the oxadiazole core in forming various substituted compounds .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is influenced by the substituents attached to the ring. Trifluoromethyl groups, for example, can lead to strong electronic effects due to the electronegativity of fluorine atoms. This can result in unique intra- and intermolecular interactions, such as C–H⋯F and C–F⋯π interactions, which can affect the crystal packing and stability of the compounds .
Chemical Reactions Analysis
The reactivity of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole can be explored through its reactions with various reagents. For example, the reaction with primary amines to form triazoles indicates that the oxadiazole ring can act as an electrophile in nucleophilic aromatic substitution reactions . Additionally, the synthesis of energetic materials by introducing nitro groups to the oxadiazole ring further demonstrates the chemical versatility of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole derivatives are of significant interest. High crystal densities and thermal stabilities are often reported for these compounds, making them suitable for applications in materials science, such as in the development of energetic materials . The presence of trifluoromethyl groups can also enhance the energetic performance of these compounds, as seen in the construction of trinitromethyl substituted β-bis(1,2,4-oxadiazole) . Furthermore, the study of their luminescence properties, as in the case of copper-mediated conversion of oxadiazole derivatives, reveals potential applications in optoelectronics .
科学的研究の応用
Improved Synthesis and Characterization
Grünebaum et al. (2016) describe an enhanced synthesis method for 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole, focusing on its transformation into corresponding 1,2,4-triazoles. The paper highlights the structure and thermodynamic properties of the compounds using NMR spectroscopy, differential scanning calorimetry, and single crystal X-ray diffraction. These details are crucial for understanding the material's properties and potential applications in various fields, including materials science and chemistry Grünebaum et al., 2016.
Electron Transporting and Luminescent Properties
Chen and Chen (2004) explored the electron affinity of aromatic oxadiazole by synthesizing copoly(aryl ether)s with 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole segments. The study examines the optical and electrochemical properties of these materials, which are essential for applications in electronic devices and materials science Chen & Chen, 2004.
Energetic Material Properties
Tian et al. (2017) investigated the synthesis of energetic compounds featuring bi(1,3,4-oxadiazole), highlighting their stability, thermal properties, and potential applications as insensitive energetic materials. This research could be significant for applications in defense and aerospace industries Tian et al., 2017.
Electronic and Optical Applications
Electron Transport Materials for OLEDs
Liu et al. (2007) focused on the synthesis and characterization of new oxadiazole derivatives, investigating their thermal, optical, and electrochemical properties. These derivatives show promise as electron transport materials for organic optoelectronic devices, highlighting their potential in the development of advanced display technologies Liu et al., 2007.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6N2O/c5-3(6,7)1-11-12-2(13-1)4(8,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZONKZTJJLSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371177 | |
| Record name | 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1868-48-0 | |
| Record name | 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole?
A1: 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound with the molecular formula C4F6N2O and a molecular weight of 206 g/mol []. Spectroscopic data shows a boiling point of 65°C. 13C NMR (CDCl3, 100 MHz) displays peaks at δ 115.83 (q, 1JCF = 272.9 Hz) and 156.9 (q, 2JCF = 46.2 Hz), while 19F NMR (CDCl3, 300 MHz; external CFCl3 reference) exhibits a peak at δ -67.1. The refractive index (nD20) is reported as 1.3045 [].
Q2: What are the primary applications of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole in organic synthesis?
A2: 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole serves as a versatile reagent in cycloaddition reactions, acting as a precursor for various bis(trifluoromethyl) heterocycles []. These include: * 1,2,4-triazoles: Formed through reactions with primary amines. [, , , ]* s-Tetrazines: Synthesized via specific reaction pathways. []* Furans and 4H-pyrans: Accessible through tailored cycloaddition strategies. []
Q3: How does 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole react with strained olefins like norbornenes?
A3: This compound readily undergoes cycloaddition reactions with the strained olefinic bonds of norbornenes, resulting in the formation of functionalized polynorbornanes []. The reaction proceeds efficiently under classical heating conditions compared to microwave-assisted methods.
Q4: How does the reaction mechanism of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole with cyclic dienes differ from that with acyclic dienes?
A4: In reactions with 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole:
- Cyclic dienes (conjugated and unconjugated): The retro [3+2] step (N2 extrusion) requires higher activation energy to form the carbonyl ylide compared to acyclic dienes [].
- Acyclic dienes (unconjugated): The retro [3+2] step proceeds with lower activation energy [].
Q5: What factors influence the polarity of the cycloaddition steps in reactions involving 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole?
A5: Two primary factors impact the polarity of both intermolecular and intramolecular cycloaddition steps in reactions involving 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole and dienes:
- Heteroatom Nature: The type of heteroatom present within the diene molecule significantly influences electron distribution and reactivity, ultimately impacting the cycloaddition polarity [].
- Cyclic Diene Size: The size of the cyclic diene plays a crucial role in electron distribution and reactivity, affecting the overall polarity of the cycloaddition reactions [].
Q6: Which functional groups are compatible with the reaction conditions used with 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole?
A7: Several functional groups demonstrate compatibility with the reaction conditions employed alongside 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole []: * Esters* Imides* Phthalimides* Piperidyls* Carboxylic Acids
Q7: Are there specific examples of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole's use in synthesizing rigid molecular scaffolds?
A8: Yes, 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole has been successfully utilized in the synthesis of rigid chromophore-spacer-chromophore dyads and three-armed triads. This was achieved by employing a 1,3-dipolar cycloaddition protocol with ring-fused cyclobutene epoxides and subsequent dehydrogenation steps to regenerate the desired polyaromatic hydrocarbon (PAH) chromophores within a rigid alicyclic scaffold [].
Q8: Is there any computational chemistry data available for reactions involving 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole?
A9: Yes, computational studies at the AM1 level have been conducted on the reaction of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole with 7-tert-butoxynorbornadiene. These studies provided insights into cage formation mechanisms and the stereochemistry of the resulting adducts [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




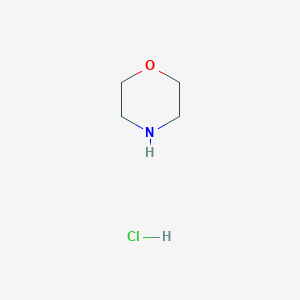
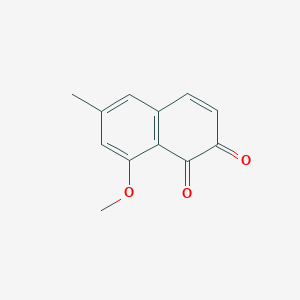
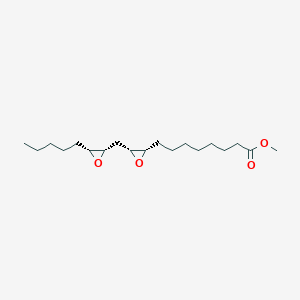
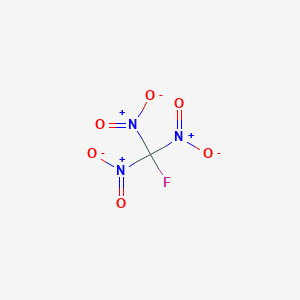

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)


